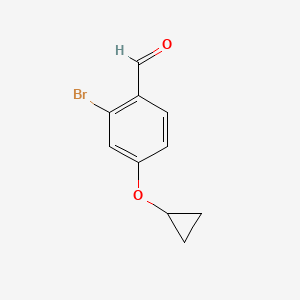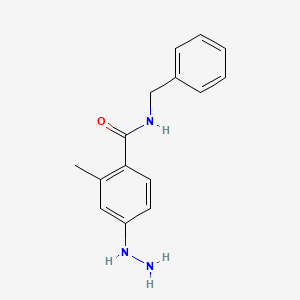
N-Benzyl-4-hydrazinyl-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-4-hydrazinyl-2-methylbenzamide is an organic compound with the molecular formula C15H15N3O It is a derivative of benzamide, characterized by the presence of a benzyl group, a hydrazinyl group, and a methyl group attached to the benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-4-hydrazinyl-2-methylbenzamide typically involves the following steps:
Formation of the Benzyl Hydrazine Intermediate: Benzyl chloride reacts with hydrazine hydrate to form benzyl hydrazine.
Acylation Reaction: The benzyl hydrazine intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a base such as pyridine to yield this compound.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-4-hydrazinyl-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
N-Benzyl-4-hydrazinyl-2-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-Benzyl-4-hydrazinyl-2-methylbenzamide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzyl-4-methylbenzamide: Lacks the hydrazinyl group, making it less reactive in certain chemical reactions.
4-Hydrazinyl-2-methylbenzamide: Lacks the benzyl group, affecting its overall chemical properties and reactivity.
Uniqueness
N-Benzyl-4-hydrazinyl-2-methylbenzamide is unique due to the presence of both the benzyl and hydrazinyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C15H17N3O |
|---|---|
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
N-benzyl-4-hydrazinyl-2-methylbenzamide |
InChI |
InChI=1S/C15H17N3O/c1-11-9-13(18-16)7-8-14(11)15(19)17-10-12-5-3-2-4-6-12/h2-9,18H,10,16H2,1H3,(H,17,19) |
Clé InChI |
KFKWCPLEMNJJSP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)NN)C(=O)NCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


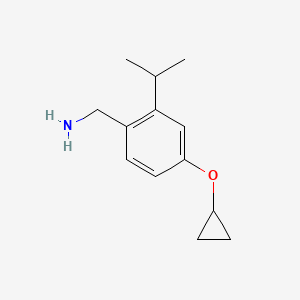

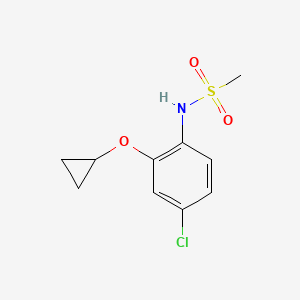
![(2E)-1,3-thiazolidine-2,4-dione 2-{[(1E)-1-(1-adamantyl)ethylidene]hydrazone}](/img/structure/B14803116.png)
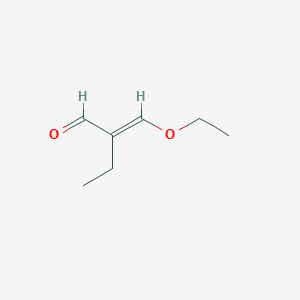
![N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-fluoro-5-nitroaniline](/img/structure/B14803130.png)
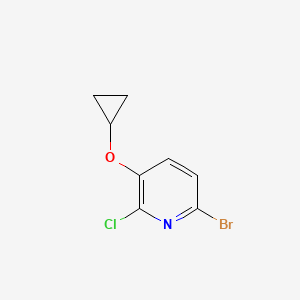
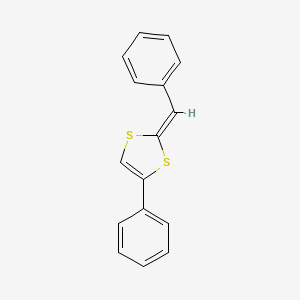
![2-Propenamide, N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-3-(2-furanyl)-](/img/structure/B14803141.png)
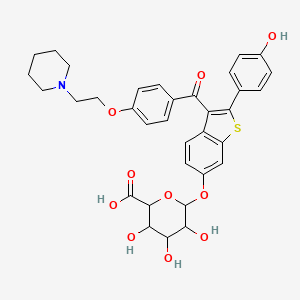
![N,N'-bis[(E)-(2-chloro-5-nitrophenyl)methylidene]-3,3'-dimethylbiphenyl-4,4'-diamine](/img/structure/B14803144.png)
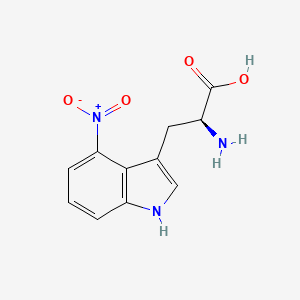
![(E)-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14803156.png)
